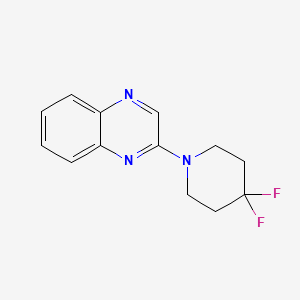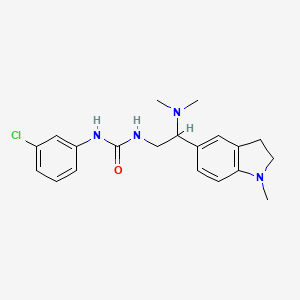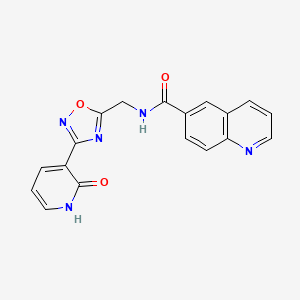
2-(4,4-Difluoropiperidin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,4-Difluoropiperidin-1-yl)quinoxaline” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized using green chemistry principles .
Synthesis Analysis
Quinoxaline can be synthesized by the spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . This reaction was first discovered in 1884 . Several decades later, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Molecular Structure Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies . These methods include cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, condensation of aromatic diamines and dicarbonyl derivatives, and intramolecular cyclisation of N-substituted aromatic O-Diamines .Applications De Recherche Scientifique
Fluorinated Anion Receptors
Fluorinated derivatives of quinoxaline, such as those incorporating difluoropiperidinyl groups, have been explored for their enhanced affinity towards anions. One study highlights the synthesis of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives that act as neutral anion receptors. These compounds exhibit augmented affinities and selectivities for anions like fluoride, chloride, and dihydrogen phosphate, significantly more than their non-fluorinated counterparts. The increase in affinity, especially for dihydrogen phosphate, is notable, showcasing their potential as naked-eye sensors for phosphate anion detection due to colorimetric changes upon binding (Anzenbacher et al., 2000).
Quinoxaline Derivatives in Biological Activities
Quinoxaline and its derivatives are recognized for a broad spectrum of biological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. Various quinoxaline-based drug molecules are already in use, such as echinomycin for antibacterial and antineoplastic applications, indicating the chemical moiety's significance in pharmaceuticals. This underlines the potential of derivatives like 2-(4,4-Difluoropiperidin-1-yl)quinoxaline in contributing to new therapeutic agents (Sharma et al., 2021).
Antagonistic Properties
Research into specific 2-(4,4-Difluoropiperidin-1-yl) derivatives has shown potential in the development of P2X7 antagonists. These compounds have been evaluated for their inhibitory effects in calcium flux and interleukin-1β release assays, showcasing the therapeutic potential in inflammation and pain management. Although the study focused on a specific subset of derivatives, it underscores the broader application potential of the 2-(4,4-Difluoropiperidin-1-yl)quinoxaline framework in designing new pharmacological agents (Rech et al., 2016).
Synthetic Cannabinoid Receptor Agonists
While certain 2-(4,4-Difluoropiperidin-1-yl)quinoxaline derivatives have been identified in the context of synthetic cannabinoid receptor agonists (SCRAs), their metabolic fate and implications for toxicological screenings highlight the importance of understanding these compounds' biochemical interactions. Such studies contribute to the safety assessments of new substances and provide insights into the metabolic pathways relevant to pharmacology and toxicology (Richter et al., 2022).
Propriétés
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-13(15)5-7-18(8-6-13)12-9-16-10-3-1-2-4-11(10)17-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXCEZDYYUQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817813.png)
![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![(4-Chlorophenyl)-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]methanone](/img/structure/B2817816.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-benzoylphenyl)methanone](/img/structure/B2817817.png)
![8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2817818.png)

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)
![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)

![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)